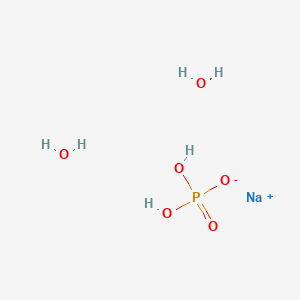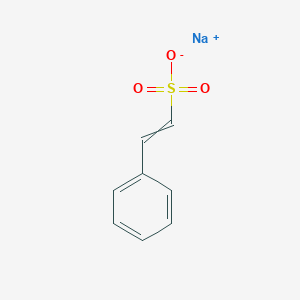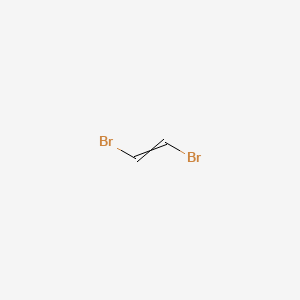
2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a buta-1,3-diene moiety, which is a conjugated diene, linked to two thiophene rings. The unique structure of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene makes it an interesting subject for research in various fields, including materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene can be achieved through several methods. One common approach involves the use of alkylbenzenes as precursors. Under visible-light photocatalysis with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), alkylbenzenes undergo oxidative dehydrogenation to form olefins, which are then transformed into buta-1,3-dienes via a dehydrogenative C–H homocoupling reaction . This method is eco-friendly, cost-effective, and suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene typically involves the use of palladium-catalyzed cross-coupling reactions. For example, the Heck reaction between olefins and β-bromostyrenes, promoted by a μ-OMs palladium–dimer complex, can yield 1,4-diarylbuta-1,3-dienes with good chemical selectivity and group tolerance . This method is advantageous for its high yield and scalability.
化学反応の分析
Types of Reactions
2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used.
科学的研究の応用
2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of signaling pathways, enzyme activities, and gene expression, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2,2’-Bithiophene: Consists of two thiophene rings linked by a single bond.
2,2’-Dithiophene: Similar to 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene but lacks the buta-1,3-diene moiety.
Uniqueness
2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene is unique due to its conjugated diene structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials, where its conjugation can enhance charge transport and stability .
特性
IUPAC Name |
2-(4-thiophen-2-ylbuta-1,3-dienyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGKYBFMXSLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696695 |
Source


|
| Record name | 2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23354-93-0 |
Source


|
| Record name | 2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














